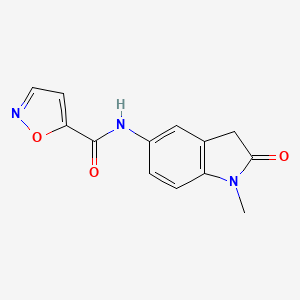

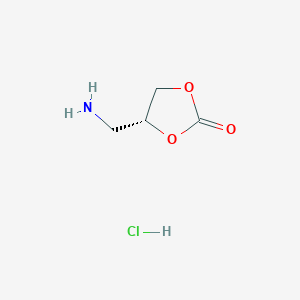

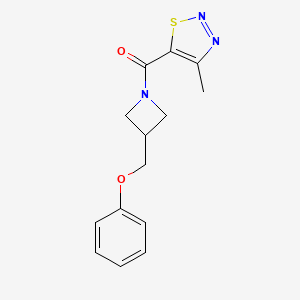

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biological Activation and Detoxification Pathways Research on isoxazole derivatives, closely related to N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide, has elucidated novel bioactivation pathways in human liver microsomes. For instance, the isoxazole ring of specific derivatives can undergo enzyme-catalyzed cleavage, leading to the formation of potentially reactive intermediates. These intermediates can then react with cellular nucleophiles like glutathione, indicating a mechanism through which these compounds may be detoxified in the body (Yu et al., 2011).

Catalytic Applications in Organic Synthesis Isoxazole-3-carboxamide derivatives have been employed as bidentate auxiliaries for Pd-catalyzed C(sp³)-H bond activation, demonstrating their utility in the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives. This application not only showcases the versatility of isoxazole derivatives in organic synthesis but also their potential for generating novel γ-substituted non-natural amino acids, which could have implications in medicinal chemistry and drug discovery (Pasunooti et al., 2015).

Anticancer Activity Several studies have focused on the anticancer activities of isoxazole-5-carboxamide derivatives. Compounds incorporating the 2-oxoindolin nucleus have demonstrated significant inhibitory effects against various cancer cell lines, including human lung adenocarcinoma cells (A549). These findings suggest that modifications to the isoxazole-5-carboxamide structure can lead to potent anticancer agents, potentially offering new avenues for cancer therapy (Ai et al., 2017).

Novel Synthetic Pathways and Chemical Biology Research into the chemistry of isoxazole and related heterocycles continues to reveal novel synthetic routes and mechanisms. For example, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds demonstrates the rich chemistry of isoxazoles, which could be exploited for the development of new therapeutic agents or biological probes (Martins et al., 2002).

Direcciones Futuras

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles . Furthermore, a nano-emulgel strategy has been used to improve the permeability of potent compounds into cancer cells .

Mecanismo De Acción

Target of Action

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide, also known as MI5C, is a synthetic compound that has been of increasing interest in scientific research due to its potential applications in various fields These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been reported to show inhibitory activity against certain viruses

Biochemical Pathways

For example, some indole derivatives have been reported to inhibit the replication of certain viruses, affecting the viral life cycle .

Result of Action

For example, they were shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .

Propiedades

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-16-10-3-2-9(6-8(10)7-12(16)17)15-13(18)11-4-5-14-19-11/h2-6H,7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINCSXUOEKXYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2946200.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone](/img/structure/B2946202.png)

![N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B2946209.png)

![1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2946217.png)

![3-[[(6-Methoxynaphthalen-2-yl)methylamino]methyl]benzonitrile](/img/structure/B2946222.png)